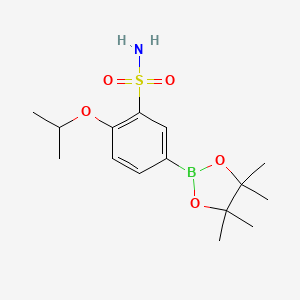
2-Isopropoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(propan-2-yloxy)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide is a complex organic compound that features a sulfonamide group, a boronate ester, and an isopropoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(propan-2-yloxy)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide typically involves multiple steps:
Formation of the benzene sulfonamide core: This can be achieved by sulfonation of a suitable benzene derivative followed by amination.
Introduction of the boronate ester: This step often involves the use of boronic acid or boronate ester reagents under conditions such as Suzuki coupling.
Attachment of the isopropoxy group: This can be done via etherification reactions using isopropyl alcohol and appropriate catalysts.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the boronate ester or isopropoxy groups.
Reduction: Reduction reactions could target the sulfonamide group, potentially converting it to an amine.
Substitution: The aromatic ring and sulfonamide group can participate in various substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions might include the use of strong bases or acids, depending on the specific reaction.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a boronic acid derivative, while reduction could produce an amine.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules, particularly in the synthesis of pharmaceuticals or advanced materials.
Biology
In biological research, compounds with sulfonamide groups are often investigated for their potential as enzyme inhibitors or antimicrobial agents.
Medicine
Medicinal applications might include the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry
In industry, such compounds could be used in the development of new materials with unique properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. For example, as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking its activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Benzene sulfonamides: These compounds share the sulfonamide group and are often used in medicinal chemistry.
Boronate esters: Compounds with boronate esters are used in organic synthesis and materials science.
Isopropoxy derivatives: These compounds are used in various chemical reactions and as intermediates in synthesis.
Properties
Molecular Formula |
C15H24BNO5S |
|---|---|
Molecular Weight |
341.2 g/mol |
IUPAC Name |
2-propan-2-yloxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C15H24BNO5S/c1-10(2)20-12-8-7-11(9-13(12)23(17,18)19)16-21-14(3,4)15(5,6)22-16/h7-10H,1-6H3,(H2,17,18,19) |
InChI Key |
QALSSIJRKIAWSN-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OC(C)C)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















